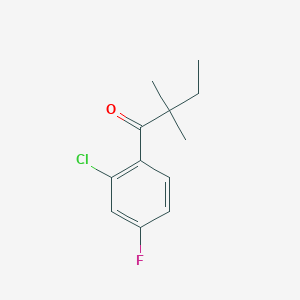

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

CAS No.: 898765-86-1

Cat. No.: VC2285672

Molecular Formula: C12H14ClFO

Molecular Weight: 228.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898765-86-1 |

|---|---|

| Molecular Formula | C12H14ClFO |

| Molecular Weight | 228.69 g/mol |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one |

| Standard InChI | InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3 |

| Standard InChI Key | SOGFYJNRZWULAM-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl |

| Canonical SMILES | CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl |

Introduction

Synthesis Methods

The synthesis of halogenated butyrophenones typically involves the Friedel-Crafts acylation reaction. This process requires an acyl chloride reacting with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. Industrial production may utilize large-scale halogenation processes with continuous flow reactors to maintain consistent conditions and high yields.

Chemical Reactions

Halogenated butyrophenones can undergo various chemical reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate to form carboxylic acids or ketones.

-

Reduction: With reducing agents such as lithium aluminum hydride to form alcohols or alkanes.

-

Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like amines or thiols.

Biological and Medicinal Applications

Compounds with similar structures to 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone are studied for their potential pharmacological properties. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors, potentially leading to anticancer or other therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume